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Compound of Interest

Compound Name: R-18893

Cat. No.: B1678701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the synthetic androgen,

R-1881 (Metribolone), in in vitro research, with a focus on its application in studying androgen

receptor (AR) signaling in prostate cancer cell lines.

Introduction
R-1881 is a potent, non-aromatizable synthetic androgen that binds with high affinity to the

androgen receptor (AR). Its stability and potent activity make it an invaluable tool for in vitro

studies aimed at elucidating the mechanisms of androgen action in both physiological and

pathological contexts, particularly in prostate cancer research. These notes provide

recommended concentrations, detailed experimental protocols, and an overview of the key

signaling pathways activated by R-1881.

Recommended Concentrations of R-1881
The optimal concentration of R-1881 is cell line-dependent and varies based on the

experimental endpoint. Below is a summary of concentrations cited in the literature for various

in vitro applications. It is recommended to perform a dose-response curve for your specific cell

line and assay.
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Cell Line
Concentration
Range

Observed Effect Reference

LNCaP 0.1 nM - 1 nM

Stimulation of cell

proliferation.[1][2][3][4]

[5]

LNCaP 10 nM

Inhibition of cell

proliferation, induction

of cell cycle arrest.[1]

[3][5]

LNCaP 1 nM

Induction of PSA

(Prostate-Specific

Antigen) and MALT1

gene and protein

expression.[6][7][8]

LNCaP 10 nM
Increased intracellular

granularity.[9]

LNCaP 100 pM - 10 nM

Dose-dependent

increase in PGC-1α

protein levels.[10]

VCaP 100 pM - 10 nM

Dose-dependent

increase in PGC-1α

protein levels.[10]

C4-2 0.1 nM - 1 nM
Increased cell viability.

[3][5]

LAPC4 1 nM
Induction of 3βHSD1

protein expression.[6]

Key Signaling Pathways
R-1881 exerts its effects primarily through the activation of the Androgen Receptor, a ligand-

activated transcription factor. Upon binding, the AR translocates to the nucleus, dimerizes, and
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binds to Androgen Response Elements (AREs) on the DNA, leading to the regulation of target

gene expression.
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R-1881 Activated Androgen Receptor Signaling Pathway.

Experimental Protocols
General Cell Culture and R-1881 Treatment
A crucial step for studying the effects of androgens is to minimize the influence of steroids

present in fetal bovine serum (FBS). This is achieved by using charcoal-stripped FBS.

Materials:

Prostate cancer cell line (e.g., LNCaP)

Appropriate cell culture medium (e.g., RPMI-1640)

Charcoal-stripped Fetal Bovine Serum (CS-FBS)

Penicillin-Streptomycin solution

R-1881 stock solution (e.g., 10 µM in DMSO or ethanol)
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Phosphate-Buffered Saline (PBS)

Protocol:

Culture cells in their recommended growth medium supplemented with 10% FBS and 1%

Penicillin-Streptomycin.

Two to three days before R-1881 treatment, switch the cells to a steroid-deprived medium

containing 5-10% CS-FBS.

On the day of the experiment, seed the cells at the desired density in the steroid-deprived

medium.

Allow the cells to attach and grow for 24-48 hours.

Prepare the desired concentrations of R-1881 by diluting the stock solution in the steroid-

deprived medium. A vehicle control (e.g., DMSO or ethanol at the same final concentration

as the R-1881 treatment) should always be included.

Remove the medium from the cells and replace it with the medium containing the different

concentrations of R-1881 or the vehicle control.

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with

downstream analysis.
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General Experimental Workflow for R-1881 Treatment.

Cell Viability Assay (WST-1)
This protocol is adapted from studies investigating the effect of R-1881 on cell proliferation.[3]

[5]

Materials:

Cells treated with R-1881 in a 96-well plate
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WST-1 reagent

Microplate reader

Protocol:

Following the R-1881 treatment period (e.g., 72 hours), add 10 µL of WST-1 reagent to each

well of the 96-well plate.

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

Gently shake the plate for 1 minute.

Measure the absorbance at 450 nm using a microplate reader.

Subtract the background absorbance (medium only) and normalize the results to the vehicle-

treated control.

Gene Expression Analysis (Quantitative PCR)
This protocol is based on methodologies used to assess changes in the mRNA levels of AR-

target genes.[8][10]

Materials:

Cells treated with R-1881

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for the gene of interest (e.g., PSA, PGC-1α) and a housekeeping gene (e.g.,

GAPDH, β-actin)

qPCR instrument

Protocol:
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After R-1881 treatment, lyse the cells and extract total RNA using a commercially available

kit according to the manufacturer's instructions.

Assess the quantity and quality of the extracted RNA.

Synthesize cDNA from the total RNA using a reverse transcription kit.

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your

target and housekeeping genes.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression, normalized to the housekeeping gene and the vehicle-treated control.

Protein Expression Analysis (Western Blot)
This protocol is a standard method to evaluate changes in protein levels following R-1881

treatment.[6]

Materials:

Cells treated with R-1881

RIPA buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against the protein of interest (e.g., AR, PSA) and a loading control (e.g.,

β-actin, GAPDH)

HRP-conjugated secondary antibodies
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Chemiluminescent substrate

Imaging system

Protocol:

Lyse the cells in RIPA buffer and collect the total protein lysate.

Determine the protein concentration using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities and normalize to the loading control.

Troubleshooting
No response to R-1881: Ensure that the FBS used in the culture medium has been

effectively charcoal-stripped to remove endogenous steroids. Verify the activity of the R-1881

stock solution. Check the expression level of the androgen receptor in your cell line.

High background in vehicle control: The "steroid-free" medium may still contain low levels of

androgens. Ensure a sufficient period of steroid deprivation before the experiment.
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Inconsistent results: Maintain consistent cell passage numbers and seeding densities.

Ensure accurate and consistent preparation of R-1881 dilutions.

By following these guidelines and protocols, researchers can effectively utilize R-1881 to

investigate the intricate role of androgen signaling in their in vitro models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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